molecular formula C18H22N6O2S B6436236 N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide CAS No. 2549039-62-3

N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide

Cat. No.: B6436236
CAS No.: 2549039-62-3
M. Wt: 386.5 g/mol
InChI Key: AWDAKQUZEBKZEH-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system frequently utilized in kinase inhibitor design due to its ability to mimic ATP’s adenine binding . Key structural elements include:

  • A 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl group attached to a pyrrolidine ring.
  • An N-methyl-N-(pyrrolidin-3-yl) linkage, introducing conformational flexibility.
  • A phenylmethanesulfonamide moiety, which may enhance solubility and target engagement via sulfonamide-protein interactions.

Properties

IUPAC Name

N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-22-17-16(10-21-22)18(20-13-19-17)24-9-8-15(11-24)23(2)27(25,26)12-14-6-4-3-5-7-14/h3-7,10,13,15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDAKQUZEBKZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

C17H23N5O2S\text{C}_{17}\text{H}_{23}\text{N}_{5}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, the pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit certain kinases involved in cell signaling pathways. This inhibition can disrupt cellular processes such as cell division and apoptosis, making it a candidate for anticancer therapy.

Key Mechanisms:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of kinases, which are critical in regulating cell growth and survival.
  • Receptor Binding : It may also bind to specific receptors involved in inflammatory responses and other biological pathways.

Biological Activity Overview

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer effects
  • Antiviral properties
  • Anti-inflammatory effects

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell proliferation
AntiviralActivity against β-coronaviruses
Anti-inflammatoryReduction in inflammatory markers

Case Studies

Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class. Here are notable findings:

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of pyrazolo[3,4-d]pyrimidines, it was found that these compounds significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the suppression of specific kinases involved in cell cycle regulation.

Case Study 2: Antiviral Properties

Another study highlighted the antiviral activity against β-coronaviruses, demonstrating that modifications in the pyrazolo[3,4-d]pyrimidine scaffold could enhance potency and selectivity for viral targets. This research supports the potential application of these compounds in developing antiviral therapies.

Research Findings

Recent research has focused on optimizing the structure of pyrazolo[3,4-d]pyrimidines to improve their pharmacological properties. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications at specific positions on the scaffold have been shown to enhance metabolic stability and solubility while maintaining or improving biological activity.

Table 2: Structure-Activity Relationship Data

Compound IDModificationBiological ActivityMetabolic Stability
53Triazole substitutionIncreased potencyImproved
14Imidazole substitutionEnhanced solubilityModerate

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-d]pyrimidine Pyrrolidine, phenylmethanesulfonamide Sulfonamide, methyl-pyrrolidine ~450 (estimated)
Example 53 () Pyrazolo[3,4-d]pyrimidine Chromen-2-yl ethyl, 2-fluoro-N-isopropylbenzamide Carboxamide, fluoroaryl 589.1
Compound Pyrazolo[3,4-b]pyridine Ethyl-methylpyrazole, dimethylphenyl Carboxamide 374.4
Compound Pyrazolo[3,4-d]pyrimidine Isopropylbenzyl, pyrazol-4-yl Amine, isopropylbenzyl Not provided

Key Observations:

  • The sulfonamide group in the target compound distinguishes it from carboxamide-containing analogues (e.g., Example 53, ).
  • The pyrrolidine ring introduces conformational flexibility absent in rigid chromenone-based derivatives () .
  • Substitution at the pyrazolo-pyrimidine 4-position (e.g., pyrrolidine vs. chromenone ethyl) critically influences steric and electronic properties, impacting target selectivity .

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